methyl 4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate
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Overview
Description
METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE is a complex organic compound featuring a pyrazolo-thiazepine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE typically involves the annulation of the pyrazole ring to the thiazepine ring. This can be achieved through various synthetic routes, including:
Annulation of Pyrazole to Thiazepine: This method involves the cyclization of a pyrazole derivative with a thiazepine precursor under specific conditions.
Annulation of Thiazepine to Pyrazole: Conversely, the thiazepine ring can be annulated to a pre-formed pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a similar structure and biological activity.
Uniqueness
METHYL 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOATE is unique due to its specific substitution pattern and the presence of the benzoate group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C15H15N3O3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 4-(3-methyl-7-oxo-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate |
InChI |
InChI=1S/C15H15N3O3S/c1-8-12-13(22-7-11(19)16-14(12)18-17-8)9-3-5-10(6-4-9)15(20)21-2/h3-6,13H,7H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
GBZZJKXJDYXUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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